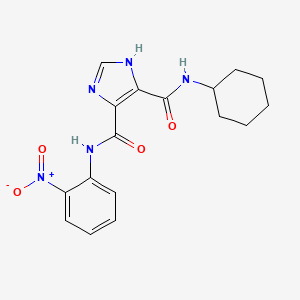![molecular formula C14H23ClN6 B4083548 1,4-bis[(1-methyl-1H-imidazol-2-yl)methyl]piperazine hydrochloride](/img/structure/B4083548.png)
1,4-bis[(1-methyl-1H-imidazol-2-yl)methyl]piperazine hydrochloride
Vue d'ensemble
Description
1,4-bis[(1-methyl-1H-imidazol-2-yl)methyl]piperazine hydrochloride, also known as MIRPI, is a chemical compound used in scientific research. It is a potent and selective agonist of the adenosine A3 receptor, which is involved in various physiological processes, including inflammation, pain, and immune response.
Mécanisme D'action
1,4-bis[(1-methyl-1H-imidazol-2-yl)methyl]piperazine hydrochloride acts as a selective agonist of the adenosine A3 receptor, which is a G protein-coupled receptor expressed in various cells, including immune cells, endothelial cells, and neurons. Activation of the adenosine A3 receptor by 1,4-bis[(1-methyl-1H-imidazol-2-yl)methyl]piperazine hydrochloride leads to the activation of intracellular signaling pathways, including the cAMP/PKA and MAPK/ERK pathways, which are involved in the regulation of inflammation, pain, and immune response.
Biochemical and Physiological Effects:
1,4-bis[(1-methyl-1H-imidazol-2-yl)methyl]piperazine hydrochloride has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and immunomodulatory effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and promote the production of anti-inflammatory cytokines, such as IL-10. 1,4-bis[(1-methyl-1H-imidazol-2-yl)methyl]piperazine hydrochloride has also been found to reduce the expression of pro-inflammatory enzymes, such as COX-2 and iNOS, and promote the expression of anti-inflammatory enzymes, such as HO-1. In addition, 1,4-bis[(1-methyl-1H-imidazol-2-yl)methyl]piperazine hydrochloride has been found to reduce pain behavior in animal models of arthritis, neuropathic pain, and inflammatory pain. Finally, 1,4-bis[(1-methyl-1H-imidazol-2-yl)methyl]piperazine hydrochloride has been found to modulate immune response by promoting the differentiation of regulatory T cells and inhibiting the activation of pro-inflammatory immune cells, such as macrophages and dendritic cells.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-bis[(1-methyl-1H-imidazol-2-yl)methyl]piperazine hydrochloride has several advantages for lab experiments, including its high potency and selectivity for the adenosine A3 receptor, its well-defined mechanism of action, and its availability as a pure and stable compound. However, 1,4-bis[(1-methyl-1H-imidazol-2-yl)methyl]piperazine hydrochloride also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 1,4-bis[(1-methyl-1H-imidazol-2-yl)methyl]piperazine hydrochloride. First, further studies are needed to elucidate the molecular mechanisms underlying its anti-inflammatory, analgesic, and immunomodulatory effects. Second, studies are needed to investigate the potential therapeutic applications of 1,4-bis[(1-methyl-1H-imidazol-2-yl)methyl]piperazine hydrochloride in various inflammatory and autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. Third, studies are needed to optimize the pharmacokinetic and pharmacodynamic properties of 1,4-bis[(1-methyl-1H-imidazol-2-yl)methyl]piperazine hydrochloride, such as its solubility, stability, and bioavailability. Finally, studies are needed to develop novel derivatives of 1,4-bis[(1-methyl-1H-imidazol-2-yl)methyl]piperazine hydrochloride with improved potency and selectivity for the adenosine A3 receptor.
In conclusion, 1,4-bis[(1-methyl-1H-imidazol-2-yl)methyl]piperazine hydrochloride is a promising compound for scientific research, with potential applications in the fields of inflammation, pain, and immune response. Its well-defined mechanism of action and favorable pharmacological properties make it a valuable tool for studying the adenosine A3 receptor and its role in various physiological processes. Future studies are needed to further elucidate the molecular mechanisms underlying its effects and to explore its potential therapeutic applications.
Applications De Recherche Scientifique
1,4-bis[(1-methyl-1H-imidazol-2-yl)methyl]piperazine hydrochloride has been extensively studied in scientific research, particularly in the fields of inflammation, pain, and immune response. It has been shown to have anti-inflammatory and analgesic effects in animal models of arthritis, neuropathic pain, and inflammatory pain. 1,4-bis[(1-methyl-1H-imidazol-2-yl)methyl]piperazine hydrochloride has also been found to modulate immune response by inhibiting the production of pro-inflammatory cytokines and promoting the differentiation of regulatory T cells.
Propriétés
IUPAC Name |
1,4-bis[(1-methylimidazol-2-yl)methyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6.ClH/c1-17-5-3-15-13(17)11-19-7-9-20(10-8-19)12-14-16-4-6-18(14)2;/h3-6H,7-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMWQWFIMUZZAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCN(CC2)CC3=NC=CN3C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis[(1-methylimidazol-2-yl)methyl]piperazine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-4-{3-nitro-4-[(3-pyridinylmethyl)amino]phenyl}-1(2H)-phthalazinone](/img/structure/B4083465.png)

![6-amino-3-(2,5-dimethoxyphenyl)-4-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4083483.png)
![N-(1-methyl-3-phenylpropyl)-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B4083488.png)
![2-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(4-chlorophenyl)-1(2H)-phthalazinone](/img/structure/B4083490.png)
![2-nitro-N-[2-(4-pyridinyl)ethyl]-4-(trifluoromethyl)aniline](/img/structure/B4083496.png)
![N'-[4-(benzyloxy)phenyl]-N,N-diethylethanediamide](/img/structure/B4083508.png)
![N,N'-(methylenedi-4,1-phenylene)bis(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide)](/img/structure/B4083514.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide](/img/structure/B4083526.png)
![6-ethyl-6-methyl-4-(4-methylphenyl)-6,7-dihydrobenzo[h][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B4083529.png)
![methyl 2-({1-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate](/img/structure/B4083541.png)

![N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4083566.png)
![3-nitro-4-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4083571.png)